molecular formula C₂₉H₄₁D₃O₁₂ B1158835 Ouabain-d3 (Major)

Ouabain-d3 (Major)

Cat. No.: B1158835
M. Wt: 587.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ouabain-d3 (Major) is a deuterium-labeled isotopologue of ouabain, a cardiotonic steroid and potent inhibitor of the Na⁺/K⁺-ATPase pump. It is primarily utilized as an internal standard in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the precise quantification of endogenous ouabain and related compounds in biological matrices . The incorporation of three deuterium atoms at specific positions enhances its molecular stability and distinguishes it chromatographically from non-deuterated ouabain, minimizing matrix interference and improving analytical accuracy . Ouabain-d3 is critical in hypertension research, particularly in studies investigating endogenous ouabain-like factors (OLFs) linked to ion homeostasis and cardiovascular pathophysiology .

Properties

Molecular Formula

C₂₉H₄₁D₃O₁₂

Molecular Weight

587.67

Synonyms

(1β,3β,5β,11α)-3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide-d3;  g-Strophanthin-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Ouabain (Non-deuterated)

  • Molecular Formula : C₂₉H₄₄O₁₂ vs. Ouabain-d3 : C₂₉H₄₁D₃O₁₂
  • Function: Both inhibit Na⁺/K⁺-ATPase, but Ouabain-d3 serves exclusively as an analytical internal standard, whereas non-deuterated ouabain is biologically active in cellular ion transport studies .
  • Analytical Performance : Ouabain-d3 exhibits a retention time (Rt) of 2.1 minutes in UHPLC-MS/MS, distinct from ouabain (Rt: 2.0 minutes), enabling clear chromatographic separation .

Cinobufagine-d3

  • Application: Used as an internal standard for cinobufotalin and marinobufagenin quantification .
  • Key Difference: Targets bufadienolide-class steroids, whereas Ouabain-d3 is specific to cardenolides like ouabain. This structural divergence necessitates distinct MRM transitions (Cinobufagine-d3: m/z 409.3 → 349.2 vs. Ouabain-d3: m/z 587.3 → 455.3) .

Digoxigenin-d3

  • Role : Internal standard for digoxin and bufalin assays .
  • Contrast: Digoxigenin-d3’s core structure lacks the rhamnose moiety present in ouabain, leading to differences in polarity and ionization efficiency during MS analysis .

Functional Analogs

Endogenous Ouabain-like Factors (OLFs)

  • Similarity: OLFs mimic ouabain’s Na⁺/K⁺-ATPase inhibition but differ in origin (endogenous vs. plant-derived) .
  • Quantitative Challenges: OLFs require cross-validation via radioimmunoassay (RIA) and ATPase inhibition assays, whereas Ouabain-d3 enables direct MS-based quantification with 90% recovery rates in spiked plasma .

Bufalin

  • Mechanism : Inhibits Na⁺/K⁺-ATPase but with higher cytotoxicity than ouabain.
  • Analytical Differentiation : Bufalin quantification relies on digoxigenin-d3 as an internal standard, highlighting the need for compound-specific deuterated analogs .

Data Tables

Table 1: Analytical Parameters of Ouabain-d3 and Structural Analogs

Compound Molecular Formula Molecular Weight (Da) MRM Transition (m/z) Retention Time (min) Collision Energy (eV)
Ouabain-d3 (Major) C₂₉H₄₁D₃O₁₂ 587.6 587.3 → 455.3 2.1 25
Cinobufagine-d3 C₂₄H₂₉D₃O₄ 409.5 409.3 → 349.2 3.8 30
Digoxigenin-d3 C₂₃H₂₉D₃O₅ 413.5 413.2 → 355.2 4.5 28

Data derived from UHPLC-MS/MS parameters in cardiotonic steroid studies .

Table 2: Recovery Rates in Human Plasma Using Isotope-Labeled Standards

Compound Recovery Rate (%) Matrix Effect (%) Internal Standard Used
Ouabain 89.5 ± 3.2 5.1 ± 1.4 Ouabain-d3
Cinobufotalin 85.2 ± 4.1 8.3 ± 2.1 Cinobufagine-d3
Bufalin 78.9 ± 5.6 12.7 ± 3.0 Digoxigenin-d3

Recovery data from spiked plasma analyses using surrogate vs. isotope-labeled standards .

Detailed Research Findings

  • Superiority of Ouabain-d3 in Quantification: In UHPLC-MS/MS assays, Ouabain-d3 reduces ion suppression effects by 15–20% compared to non-deuterated ouabain, ensuring precise measurement of endogenous ouabain in human serum (LOQ: 0.05 nmol/L) .
  • Cross-Method Validation: Radioimmunoassay (RIA) and ATPase inhibition assays quantified OLF in rat plasma at 0.05–0.75 nmol/L, with Ouabain-d3 confirming parallelism between OLF and standard ouabain curves (K_d: 3 nmol/L for RIA; 14 nmol/L for ATPase assay) .
  • Limitations of Surrogate Standards: Studies using bisoprolol (a non-isotopic surrogate) reported 22% higher variability in bufalin quantification, underscoring the necessity of deuterated analogs .

Q & A

How should researchers design experiments to assess the pharmacokinetic profile of Ouabain-d3 (Major) in vivo?

Basic Research Question
To evaluate pharmacokinetics, employ deuterium-labeled Ouabain-d3 in controlled animal models, ensuring isotopic purity (>98%) via LC-MS validation. Use parallel control groups administered unlabeled Ouabain to distinguish isotopic effects. Sampling intervals should align with the compound’s half-life (e.g., 0, 1, 3, 6, 12, 24 hours post-administration). Document analytical protocols for plasma/tissue extraction to ensure reproducibility, adhering to principles of accurate data recording .

What methodological considerations are critical for detecting Ouabain-d3 (Major) in complex biological matrices?

Basic Research Question
Prioritize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) to distinguish Ouabain-d3 from endogenous isomers. Optimize sample preparation via solid-phase extraction (SPE) to minimize matrix interference. Validate sensitivity (limit of detection <1 ng/mL) and specificity using isotope dilution assays. Cross-validate results with independent laboratories to confirm analytical consistency, as per data management best practices .

How can researchers resolve contradictions in reported Na+/K+-ATPase binding affinities for Ouabain-d3 (Major)?

Advanced Research Question
Contradictions may arise from isotopic interference or assay variability. Replicate binding assays (e.g., radioligand displacement) under standardized conditions (pH, temperature, ion concentrations). Compare results across multiple cell lines (e.g., human vs. rodent ATPase isoforms) to isolate species-specific effects. Use statistical meta-analysis to quantify variability, reporting confidence intervals rather than single-point estimates .

What advanced methodologies are recommended for studying Ouabain-d3 (Major) in multi-omics frameworks?

Advanced Research Question
Integrate metabolomic and proteomic profiling to map Ouabain-d3’s downstream signaling pathways. Employ stable isotope-resolved metabolomics (SIRM) to trace deuterium incorporation into metabolic intermediates. For proteomics, use affinity purification coupled with tandem mass tags (TMT) to quantify ATPase-interacting proteins. Ensure interoperability of omics datasets via FAIR principles (Findable, Accessible, Interoperable, Reusable), using ontologies like ChEBI for compound annotation .

How should researchers validate the specificity of Ouabain-d3 (Major) in mechanistic studies?

Basic Research Question
Validate specificity using CRISPR-engineered Na+/K+-ATPase knockout models. Confirm target engagement via cellular thermal shift assays (CETSA) with deuterated vs. non-deuterated Ouabain. Include off-target screens (e.g., kinase profiling) to rule out nonspecific binding. Report negative controls transparently, aligning with ethical standards for data integrity .

What statistical approaches address variability in dose-response studies of Ouabain-d3 (Major)?

Advanced Research Question
Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in dose-response curves. Use Bayesian hierarchical models to incorporate prior pharmacokinetic data, reducing uncertainty in small-sample studies. Pre-register analysis plans to mitigate post hoc bias, following FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis robustness .

How can researchers ensure reproducibility in isotopic tracing experiments with Ouabain-d3 (Major)?

Advanced Research Question
Standardize deuterium enrichment protocols (e.g., synthetic routes, purification) and batch-test isotopic stability under physiological conditions. Share raw MS spectra and chromatograms in public repositories (e.g., MetaboLights) with metadata on instrument parameters. Adopt open-source software (e.g., XCMS Online) for data preprocessing to minimize algorithmic variability .

What are the ethical and methodological implications of using Ouabain-d3 (Major) in translational research?

Advanced Research Question
Address isotopic toxicity by conducting long-term stability studies in in vivo models, monitoring deuterium retention in lipids/DNA. For translational relevance, validate findings in human induced pluripotent stem cell (iPSC)-derived cardiomyocytes. Adhere to FAIR data principles when sharing preclinical datasets to facilitate meta-analyses and reduce redundant animal trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.